2-Thiophenecarboxylic acid

Descripción

Significance in Organic Synthesis and Chemical Building Blocks

2-Thiophenecarboxylic acid is a valuable building block in organic synthesis. chemimpex.comontosight.ai Its unique structure allows it to be a precursor in the creation of a wide array of more complex molecules. chemimpex.comrsc.org The thiophene (B33073) ring, an aromatic five-membered heterocycle containing a sulfur atom, and the carboxylic acid group both provide active sites for various chemical transformations. ontosight.ai This dual reactivity makes it an essential intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.comontosight.ai For instance, it is a key component in the development of new insecticides and has been instrumental in the synthesis of compounds with potential applications in organic electronics. chemimpex.combeilstein-journals.org

Role in Interdisciplinary Research Domains

The applications of this compound and its derivatives extend across multiple scientific fields, highlighting its interdisciplinary importance.

Pharmaceuticals: It serves as a crucial intermediate in the synthesis of a variety of drugs, including those with anti-inflammatory, analgesic, antifungal, and antibacterial properties. chemimpex.comontosight.ainumberanalytics.com Its derivatives have also been investigated for their potential in developing anticancer therapies. ontosight.ainumberanalytics.com

Materials Science: The compound is utilized in the production of conducting polymers and organic semiconductors. chemimpex.comontosight.ai These materials are vital for the development of advanced technologies such as flexible electronic devices. chemimpex.com Furthermore, it has been used as an organic ligand in the synthesis of metal-organic frameworks (MOFs), which have shown promise as flexible electrocatalysts for hydrogen evolution from seawater. researchgate.net

Agrochemicals: this compound and its derivatives are employed in the formulation of herbicides, fungicides, and pesticides, contributing to crop protection and improved agricultural yields. chemimpex.comontosight.aibeilstein-journals.org

Analytical Chemistry: It finds use in the development of analytical methods for the detection and quantification of other chemical substances. chemimpex.com

Historical Context of Thiophene Derivatives Research

The study of thiophene and its derivatives dates back to the late 19th century with its initial isolation from coal tar. numberanalytics.com Since its discovery, thiophene has become a fundamental compound in organic chemistry. numberanalytics.com The continuous and growing interest in thiophene chemistry is evidenced by the vast number of publications in fields like materials science and medicinal chemistry. perlego.com The development of synthetic methods, such as the Paal-Knorr and Gewald reactions, has been crucial for accessing a wide range of thiophene derivatives. rroij.com Over the years, research has focused on developing more efficient and versatile synthetic routes to these compounds, driven by their diverse and important applications. perlego.comnih.gov

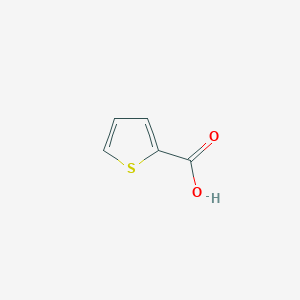

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2S/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERYCTSHXKAMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25112-68-9 (hydrochloride salt) | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2060177 | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19875 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0078 [mmHg] | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19875 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

527-72-0 | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOPHENECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FD00JX53J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Thiophenecarboxylic Acid and Its Derivatives

Direct Carboxylation Approaches

Direct carboxylation methods involve the introduction of a carboxylic acid group directly onto the thiophene (B33073) ring. These approaches are often favored for their atom economy and convergent nature.

Palladium(II)-Catalyzed Carboxylation of Thiophene with Carbon Dioxide

A notable method for the direct synthesis of 2-thiophenecarboxylic acid involves the palladium(II)-catalyzed carboxylation of thiophene using carbon dioxide (CO₂). mdpi.comorganic-chemistry.org This process typically utilizes a palladium(II) acetate (B1210297) catalyst. mdpi.comorganic-chemistry.org The reaction is thought to proceed through the cleavage of a C-H bond on the thiophene ring, followed by the insertion of CO₂ into the resulting palladium-carbon bond. mdpi.com

Density functional theory (DFT) calculations have provided insights into the reaction mechanism, suggesting that the process consists of two main steps. mdpi.comresearchgate.net The first is the formation of a σ-palladium complex through deprotonation induced by palladium(II) acetate. mdpi.com The second, and rate-determining step, is the nucleophilic attack of the generated carbanion on the electrophilic CO₂ to form a metal carboxylate. mdpi.com This is followed by the removal of acetic acid to yield the thiophene carboxylate. mdpi.com

Grignard Reagent Methods for Carboxylic Acid Introduction

The use of Grignard reagents represents a classic and effective strategy for introducing a carboxylic acid group onto a thiophene ring. This method involves the formation of a thienyl Grignard reagent, typically from a halogenated thiophene, which then reacts with carbon dioxide to yield the corresponding carboxylic acid upon acidic workup. nih.govgoogle.com

For instance, 2-bromothiophene (B119243) can be reacted with magnesium to form 2-thienylmagnesium bromide. Subsequent treatment with CO₂, often in the form of dry ice, followed by acidification, produces this compound. d-nb.info This method has been successfully applied to the synthesis of various substituted 2-thiophenecarboxylic acids, including 3,4,5-trichloro-2-thiophenecarboxylic acid from tetrachlorothiophene (B1294677). nih.gov A mechanochemical approach has also been developed, where Grignard reagents are generated from organobromides in a ball mill and subsequently reacted with gaseous CO₂. d-nb.info This solvent-reduced method has demonstrated good yields for the synthesis of this compound. d-nb.info

| Starting Material | Reagents | Product | Yield |

| 2-Bromothiophene | 1. Mg, 2. CO₂ (gas) | This compound | 62% d-nb.info |

| Tetrachlorothiophene | 1. Mg, 1,2-dibromoethane, 2. CO₂ | 3,4,5-Trichloro-2-thiophenecarboxylic acid | - |

Table 1: Examples of this compound Synthesis via Grignard Reagents

Catalytic Oxidation of Thiophenes (e.g., CCl₄-CH₃OH-Catalyst Systems)

A method for synthesizing this compound and its derivatives involves the reaction of thiophenes with a carbon tetrachloride (CCl₄) and methanol (B129727) (CH₃OH) system in the presence of a catalyst. semanticscholar.orgresearchgate.net This approach can lead to total yields ranging from 44% to 85%. semanticscholar.orgresearchgate.net

Vanadium, iron, and molybdenum compounds have been identified as effective catalysts for this transformation. semanticscholar.orgresearchgate.net Specifically, VO(acac)₂, Fe(acac)₃, and Mo(CO)₆ have been shown to be catalysts of choice. semanticscholar.orgresearchgate.net These catalysts facilitate the oxidation process, leading to the formation of the carboxylic acid functionality on the thiophene ring. semanticscholar.org In some cases, the reaction can proceed to give esters, such as methyl 2-thiophenecarboxylate, as the major product, particularly when using the CCl₄–CH₃OH–VO(acac)₂ system. semanticscholar.org

The reaction of thiophene derivatives with polar substituents at the 2-position, such as 2-acetylthiophene (B1664040), also occurs regioselectively, with the carboxyl group being introduced at the 5-position. semanticscholar.org For example, 2-acetylthiophene can be converted to methyl 2-acetyl-5-thiophenecarboxylate in 85% yield. semanticscholar.org

| Catalyst | Substrate | Product(s) | Total Yield |

| VO(acac)₂, Fe(acac)₃, or Mo(CO)₆ | Thiophenes | This compound and derivatives | 44-85% semanticscholar.orgresearchgate.net |

| VO(acac)₂ | Thiophene | Methyl 2-thiophenecarboxylate | - |

| VO(acac)₂ | 2-Acetylthiophene | Methyl 2-acetyl-5-thiophenecarboxylate | 85% semanticscholar.org |

| VO(acac)₂ | 3-Methylthiophene | Mixture of dimethyl 3-methyl-2,5-thiophenedicarboxylate and other products | - |

Table 2: Catalytic Oxidation of Thiophenes with the CCl₄-CH₃OH System

Two potential mechanistic pathways have been proposed for the catalytic oxidation of thiophenes in the CCl₄-CH₃OH system.

One proposed mechanism involves the successive oxidation of methanol by carbon tetrachloride to form methyl hypochlorite (B82951) and formaldehyde (B43269). semanticscholar.orgresearchgate.net Thiophene then undergoes hydroxymethylation with formaldehyde to produce 2-hydroxymethylthiophene. semanticscholar.orgresearchgate.net This intermediate is subsequently oxidized by methyl hypochlorite to yield this compound. semanticscholar.orgresearchgate.net If an excess of methanol is present, the acid can be esterified. semanticscholar.orgresearchgate.net

Another possible reaction scheme suggests the alkylation of thiophene with carbon tetrachloride to form 2-trichloromethylthiophene as an intermediate. researchgate.net This is followed by the alcoholysis of the trichloromethyl group to give the corresponding 2-thiophenecarboxylate ester. researchgate.net

Functional Group Interconversion Strategies

Functional group interconversion is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. This approach is widely used to prepare this compound from readily available thiophene derivatives.

A common method is the oxidation of 2-acetylthiophene. The use of sodium hypochlorite (NaOCl) is a prevalent technique due to its high yields and straightforward procedure. In this process, 2-acetylthiophene is treated with NaOCl in an alkaline solution, followed by acidification to precipitate the this compound. Another approach involves the reaction of 2-acetylthiophene with nitric acid dissolved in acetic acid. google.com

The saponification of thiophene nitriles is another established route. google.com For instance, 2-cyanothiophene can be hydrolyzed under acidic or basic conditions to afford this compound.

Furthermore, a multi-step synthesis starting from thiophene has been reported which involves bromination to 2-bromothiophene, followed by a reaction with diethyl malonate. The resulting diester then undergoes saponification and subsequent decarboxylation to yield this compound. google.com

| Precursor | Reagents | Product |

| 2-Acetylthiophene | NaOCl, then acid | This compound |

| 2-Acetylthiophene | Nitric acid, Acetic acid | This compound google.com |

| 2-Cyanothiophene | Acid or base (hydrolysis) | This compound google.com |

| Thiophene | 1. Pyridine perbromide hydrobromide; 2. Diethyl malonate, alkali metal; 3. NaOH, then acid | This compound google.com |

Table 3: Synthesis of this compound via Functional Group Interconversion

Oxidation of Substituted Thiophenes (e.g., 2-Acetyl Thiophene)

A primary and practical route to this compound is the oxidation of 2-acylthiophenes, with 2-acetylthiophene being a common starting material. wikipedia.orggatech.edu This transformation is analogous to the oxidation of acetophenone (B1666503) to benzoic acid. gatech.edu One effective method involves reacting 2-acetylthiophene with nitric acid dissolved in acetic acid. google.com The concentration of nitric acid is typically maintained between 1% and 20% by weight, with the reaction proceeding at temperatures from 90°C to 120°C. google.com This approach is considered an efficient means for producing this compound on a commercial scale. google.com

Alternative oxidation reagents have also been employed. The use of sodium hypochlorite has been documented, where acidification of the reaction mixture precipitates the this compound. gatech.edu Another method involves the oxidation of 2-acetylthiophene with sodium permanganate (B83412). gatech.edu Historically, oxidation of alkyl- and acyl-substituted thiophenes with alkaline permanganate was known but could lead to mixtures of acids that were difficult to separate. google.com

| Oxidizing Agent/System | Reaction Conditions | Key Findings | Source(s) |

|---|---|---|---|

| Nitric Acid in Acetic Acid | 7-12% HNO₃, 90-120°C | Provides an effective and efficient means of production. | google.com |

| Sodium Hypochlorite | Acidification post-reaction | Yields a pure product (m.p. 126-128°C) that may not require further purification. | gatech.edu |

| Sodium Permanganate | - | An established, though potentially less selective, method for oxidation. | gatech.edu |

Preparation from Halogenated Thiophenes

The synthesis of this compound and its derivatives can be achieved starting from halogenated thiophenes. cnr.it This methodology typically involves the formation of an organometallic intermediate followed by carboxylation. Common starting materials include 2-bromothiophene and tetrachlorothiophene. beilstein-journals.orggoogle.com

One route involves a Grignard reaction, where a thienyl Grignard reagent is formed from a halothiophene and then treated with carbon dioxide (CO₂) to introduce the carboxyl group. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net For instance, 2,4-dibromo-3-methylthiophene (B6597321) can undergo a Grignard metallation followed by carbonation with CO₂ to yield the corresponding carboxylic acid. beilstein-journals.orgresearchgate.net Similarly, a route starting from tetrachlorothiophene uses a Grignard method activated by 1,2-dibromoethane, followed by carbonation to produce trichloro-2-thiophenecarboxylic acid. beilstein-journals.orgresearchgate.net

An alternative to the Grignard method is lithiation. Treating tetrachlorothiophene with n-butyllithium in a solvent like methyl tert-butyl ether (MTBE) generates a lithiated intermediate, which upon reaction with CO₂, gives the desired carboxylic acid. beilstein-journals.orgresearchgate.net This acid can then be readily converted to its acid chloride form using thionyl chloride (SOCl₂). beilstein-journals.org

Synthesis of Advanced this compound Derivatives

Esterification Reactions for Carboxylate Formation

This compound can be converted to its corresponding esters through several esterification techniques. ontosight.ai The classic approach involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. gatech.educhemguide.co.uk This reversible reaction can be driven to completion by removing the ester as it forms, which is feasible for low-boiling esters like ethyl ethanoate. chemguide.co.uk For the synthesis of 2-thiophenecarboxylate esters, an excess of the alcohol can be used with a catalyst like commercially prepared hydrogen chloride. gatech.edu

More advanced methods have also been developed. One such procedure involves the reaction of thiophenes with a carbon tetrachloride-methanol system in the presence of specific metal catalysts like VO(acac)₂, Fe(acac)₃, or Mo(CO)₆. semanticscholar.orgresearchgate.netresearchgate.net This reaction, carried out at high temperatures (130-175°C) in a sealed tube or autoclave, can directly produce methyl 2-thiophenecarboxylate from thiophene. semanticscholar.orgresearchgate.net The yield of the ester is dependent on the catalyst concentration. semanticscholar.org Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can also facilitate the esterification reaction between this compound and an alcohol. ontosight.ai

| Method | Reagents & Catalysts | Conditions | Product Example | Source(s) |

|---|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., n-amyl alcohol), Hydrogen Chloride | Heating/reflux | n-Amyl 2-thiophenecarboxylate | gatech.edu |

| Catalytic Carboxylation | Thiophene, CCl₄, CH₃OH, VO(acac)₂/Fe(acac)₃/Mo(CO)₆ | 130-175°C, sealed tube | Methyl 2-thiophenecarboxylate | semanticscholar.orgresearchgate.net |

| Coupling Reagent | Alcohol, DCC or EDCI | - | Various esters | ontosight.ai |

Formation of Hydrazide Derivatives

This compound hydrazide, also known as 2-thenoylhydrazine, is a key synthetic intermediate. hhu.de The standard method for its preparation is the hydrazinolysis of a this compound ester with hydrazine (B178648) in an alcoholic solution. hhu.de

A more direct and efficient process has been developed that avoids the isolation of the ester. This method involves the activation of this compound with reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and dicyclohexylcarbodiimide (DCCI). hhu.de The resulting activated ester or mixed anhydride (B1165640) is then treated with hydrazine to yield the carbohydrazide (B1668358) in excellent yields under mild conditions. hhu.de Oxovanadium(IV) complexes have also been synthesized by treating this compound hydrazide with VOSO₄·xH₂O. nih.gov The hydrazide itself can be further reacted; for example, condensation with various isatin (B1672199) derivatives can produce 2-thiophenecarbonylhydrazones. researchgate.netscispace.com

Synthesis of Thioureide Derivatives

Thioureide derivatives of this compound are a class of compounds synthesized with the goal of obtaining molecules with potential pharmacological activity. lew.roresearchgate.netnih.gov The synthesis is generally a two-step process that begins with the activation of this compound. lew.rolew.ro

The first step is the conversion of this compound to this compound chloride. lew.rofarmaciajournal.com This is typically achieved by refluxing the acid with an excess of thionyl chloride (SOCl₂) in an anhydrous medium to prevent decomposition of the acid chloride. lew.rolew.ro The excess thionyl chloride is subsequently removed under reduced pressure. farmaciajournal.com

In the second stage, the crude this compound chloride is reacted with ammonium (B1175870) thiocyanate (B1210189) in dry acetone (B3395972). lew.rofarmaciajournal.com This reaction, upon refluxing, generates 2-thenoyl-isothiocyanate in situ. lew.rofarmaciajournal.com This reactive intermediate is not isolated but is directly used for the final step. lew.rolew.ro

The final step in the synthesis of thioureide derivatives is the condensation of the in situ-generated 2-thenoyl-isothiocyanate with various amines. lew.rolew.ro The amine, dissolved in dry acetone, is added to the reaction mixture containing the isothiocyanate, and the mixture is refluxed for about an hour. lew.rofarmaciajournal.com This condensation reaction leads to the formation of new N-thenoyl-N'-(substituted)-thioureides. lew.ro A range of primary aromatic amines and heterocyclic amines have been used in this reaction to generate diverse libraries of thioureide compounds. lew.roresearchgate.net The structure of the resulting thioureides has been confirmed using spectroscopic methods like ¹H-NMR and ¹³C-NMR. researchgate.netlew.ro

| Amine Reactant | Resulting Thioureide Derivative Class | Source(s) |

|---|---|---|

| Primary Aromatic Amines | N-thenoyl-N'-(R-phenyl)-thioureides | lew.roresearchgate.net |

| Heterocyclic Amines | N-thenoyl-N'-(heterocyclyl)-thioureides | lew.roresearchgate.net |

| Aniline and substituted anilines | N-(substituted-phenyl)-N'-(2-thienyl)-thioureas | nih.govfarmaciajournal.com |

Optimized Reaction Conditions for Derivative Synthesis

The synthesis of derivatives from this compound is a field of extensive research, with reaction conditions being optimized to enhance yield, purity, and efficiency. The methodologies vary significantly depending on the desired derivative, ranging from direct carboxylation of the thiophene ring to the modification of the carboxyl group.

One method involves the direct synthesis of this compound and its derivatives from thiophenes using a CCl₄–CH₃OH system with a metal-containing catalyst. semanticscholar.org This reaction requires relatively drastic conditions, with temperatures varying based on the catalyst used. For instance, reactions catalyzed by Mo(CO)₆, Fe(acac)₃, and VO(acac)₂ proceed at 130°C, 140°C, and 175°C, respectively. semanticscholar.org The yield of the final product is highly dependent on the catalyst concentration; in a reaction using VO(acac)₂, increasing the catalyst concentration from 0.1 mol% to 1.0 mol% (relative to thiophene) raised the product yield from 25% to 45%. semanticscholar.org

For the synthesis of amide and hydrazide derivatives, different strategies are employed. A common two-step process for creating thioureides involves first converting this compound into this compound chloride using thionyl chloride in an anhydrous medium. lew.rofarmaciajournal.com This acid chloride is then reacted with ammonium thiocyanate in dry acetone to form an isothiocyanate intermediate, which is subsequently treated with a heterocyclic amine to yield the final thioureide. lew.rofarmaciajournal.com

Another efficient method for producing hydrazides involves the use of coupling agents. hhu.de this compound derivatives can be dissolved in acetonitrile (B52724) and treated with dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt). This creates an activated ester/amide mixture, which is then reacted with hydrazine monohydrate to form the desired hydrazide in excellent yields under mild, room temperature conditions. hhu.de

The Gewald reaction offers a pathway to 2-aminothiophene derivatives. Optimization of this reaction has shown that using pyrrolidine (B122466) as a base and DMF as a solvent at 50°C under microwave irradiation for 30 minutes provides superior yields, often exceeding 90%, compared to conventional heating methods. clockss.org

The following table summarizes optimized conditions for synthesizing various derivatives of this compound.

Table 1: Optimized Reaction Conditions for the Synthesis of this compound Derivatives

| Derivative Type | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Methyl 2-thiophenecarboxylate | Thiophene, CCl₄, CH₃OH | VO(acac)₂ (1.0 mol%) | - | 175°C | 5 h | 45% | semanticscholar.org |

| Methyl 2-acetyl-5-thiophenecarboxylate | 2-Acetylthiophene, CCl₄, CH₃OH | VO(acac)₂ | - | 175°C | 5 h | 85% | semanticscholar.org |

| 2-Thiophenecarbohydrazide | This compound, Hydrazine monohydrate | DCCI, HOBt | Acetonitrile | Room Temp. | - | Excellent | hhu.de |

| N-Thenoyl-N'-(heterocyclic)-thioureides | This compound, Ammonium thiocyanate, Heterocyclic amine | Thionyl Chloride | Anhydrous Acetone | Reflux | 1-3 h | - | lew.rofarmaciajournal.com |

| 2-Amino-5-ethyl-3-thiophenecarboxylic acid methyl ester | Ethyl acetoacetate, Sulfur, Pyrrolidine | Pyrrolidine (base) | DMF | 50°C (Microwave) | 30 min | 95% | clockss.org |

Complexation with Metal Ions (e.g., Lanthanide and Hafnium Complexes)

This compound and its derivatives are effective ligands for complexation with a variety of metal ions, including f-block elements like lanthanides and transition metals such as hafnium. These complexes are of interest for their potential applications in materials science, catalysis, and biomedical imaging.

Hafnium Complexes: The synthesis of hafnium complexes often involves the reaction of hafnocene dichloride (Cp₂HfCl₂) with this compound. In a typical reaction, equimolar amounts of hafnocene dichloride and this compound are stirred in tetrahydrofuran (B95107) (THF) at room temperature. tandfonline.com The addition of a base, such as triethylamine, facilitates the reaction by neutralizing the HCl byproduct. tandfonline.com This procedure, conducted over approximately 37 hours, yields complexes with the general formula Cp₂Hf(L)Cl, where L represents the deprotonated 2-thiophenecarboxylate ligand acting as a bidentate chelating agent. tandfonline.comtandfonline.com The resulting complexes are typically light brown, diamagnetic solids that can be recrystallized from a mixture of n-hexane and THF. tandfonline.com Attempts to replace the second chlorine atom to form CpHf(L)₂Cl have generally been unsuccessful, leading to decomposition products, especially under reflux conditions. tandfonline.com

Lanthanide Complexes: Lanthanide ions (Ln³⁺) readily form stable complexes with ligands derived from this compound, often exhibiting high coordination numbers due to the ions' size and charge. researchgate.net A common strategy involves using a Schiff base ligand synthesized from a this compound derivative, such as this compound hydrazide. researchgate.netresearchgate.net For example, a tridentate Schiff base ligand, [this compound, 2-(2-pyridinylmethylene)hydrazide], coordinates with various lanthanide nitrates (La, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Er) to form complexes. researchgate.net These syntheses typically result in a 1:2 metal-to-ligand ratio, yielding complexes with the general formula [LnL₂(NO₃)₂]NO₃. researchgate.net The conductivity data for these complexes confirm their nature as 1:1 electrolytes. researchgate.net The coordination enhances the lipophilicity of the molecule compared to the free ligand. researchgate.net Furthermore, this compound itself has been used alongside other ligands like terpyridine to create isomorphous lanthanide-uranyl f-f bimetallic materials. osti.gov

The following table provides details on the synthesis of these metal complexes.

Table 2: Synthesis of Metal Complexes with this compound and its Derivatives

| Metal Ion | Ligand | Metal Source | Solvent | Key Conditions | Complex Formula | Reference |

|---|---|---|---|---|---|---|

| Hafnium (IV) | This compound | Hafnocene dichloride | Tetrahydrofuran | Room temp, 37 h, Triethylamine | Cp₂Hf(L)Cl | tandfonline.com |

| Lanthanides (III) | Schiff base of this compound hydrazide | Lanthanide nitrates | - | 1:2 metal:ligand ratio | [LnL₂(NO₃)₂]NO₃ | researchgate.net |

Reactivity and Reaction Mechanisms of 2 Thiophenecarboxylic Acid

General Reactivity Patterns of the Thiophene (B33073) Ring System

The thiophene ring is an aromatic heterocyclic compound that exhibits reactivity patterns similar to benzene (B151609), yet with distinct characteristics due to the presence of the sulfur atom. wikipedia.org Thiophene is considered electron-rich and is more reactive than benzene towards electrophilic substitution reactions. csjmu.ac.inquora.com This heightened reactivity is attributed to the ability of the sulfur atom to delocalize its lone pair of electrons into the π-electron system, thereby stabilizing the intermediate carbocation formed during electrophilic attack. wikipedia.orgnumberanalytics.com

Electrophilic substitution on the thiophene ring preferentially occurs at the C2 (α) position, as the resulting intermediate is more resonance-stabilized compared to substitution at the C3 (β) position. csjmu.ac.in The presence of substituents on the thiophene ring can significantly influence its reactivity. Electron-donating groups enhance the ring's reactivity towards electrophiles, while electron-withdrawing groups decrease it. numberanalytics.com

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group (-COOH) of 2-Thiophenecarboxylic acid undergoes reactions typical of this functional group, such as esterification and amidation. acs.org

Esterification Kinetics and Thermodynamics

The thermodynamics of esterification have been studied, with the enthalpy of fusion for this compound being determined as 21 kJ/mol. nist.gov Studies comparing this compound with its 3-isomer have shown that the 3-isomer is slightly more thermodynamically stable. acs.orgumsl.edu

Table 1: Thermodynamic Data for Thiophenecarboxylic Acid Isomers

| Compound | Enthalpy of Fusion (kJ/mol) | Melting Point (K) | Reference |

|---|---|---|---|

| This compound | 21 | 400.9 | nist.gov |

Data sourced from various studies.

The kinetics of esterification reactions are influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. rdd.edu.iqjptcp.com Increasing the reaction temperature generally increases the rate constant. rdd.edu.iq

Amidation and Hydrazide Formation

This compound can be converted to amides and hydrazides through various synthetic methods. Amide formation can be achieved by first converting the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). nih.govgoogle.com The resulting 2-thiophenecarbonyl chloride can then react with ammonia (B1221849) or an amine to form the corresponding amide. nih.gov

Hydrazide formation involves the reaction of this compound or its ester with hydrazine (B178648). ontosight.aihhu.de This reaction is a key step in the synthesis of various biologically active molecules. ontosight.ai this compound hydrazide is a stable compound that can be used as a building block in further syntheses. biosynth.comchemimpex.com Derivatives of this compound hydrazide have been synthesized and studied for their potential antitubercular activity. researchgate.net

A study on the phytogrowth-inhibitory activities of this compound and its derivatives found that amidation of the carboxyl group markedly decreased its inhibitory activity. nih.gov

Electrophilic Substitution Studies

The carboxylic acid group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. However, electrophilic substitution reactions can still occur, with the position of substitution being directed by the existing carboxyl group. For this compound, electrophilic attack is directed to the 5-position.

For instance, bromination of this compound with pyridinium (B92312) perbromide yields 5-bromo-2-thiophenecarboxylic acid. Similarly, the presence of an iodo substituent at the 5-position in 5-iodo-2-thiophenecarboxylic acid further influences its reactivity in electrophilic substitution reactions. cymitquimica.com

Comparative Reactivity with Isomeric Thiophenecarboxylic Acids

Influence of Carboxylic Acid Position on Reactivity

As previously mentioned, thermochemical studies have shown that 3-thiophenecarboxylic acid is slightly more thermodynamically stable than this compound. acs.orgumsl.educsic.es The difference in stability is attributed to the electronic interactions between the carboxylic acid group and the thiophene ring.

In terms of electrophilic substitution, the reactivity of the ring is influenced by the position of the deactivating carboxyl group. In thiophene-3-carboxylic acid, electrophilic attack is directed to the 5-position, as this avoids placing the positive charge of the intermediate cation adjacent to the electron-withdrawing carboxyl group. vaia.com This regioselectivity is a key consideration in the synthesis of substituted thiophene derivatives.

Cascade Reaction Mechanisms (e.g., Protodecarboxylation/Dehydrogenative Coupling)

A notable transformation involving this compound is its participation in cascade reactions, particularly those involving a sequence of protodecarboxylation and dehydrogenative coupling. This type of reaction allows for the formation of new carbon-carbon bonds by first removing the carboxylic acid group and then coupling the resulting thiophene ring with another aromatic system.

A significant example of this is the copper/silver-mediated arylation of (hetero)aryl C-H bonds with 2-thiophenecarboxylic acids. acs.org This process is believed to proceed through a cascade mechanism involving protodecarboxylation followed by dehydrogenative coupling. acs.org Preliminary mechanistic studies suggest this pathway, which offers a versatile method for creating biaryl compounds with a broad substrate scope and tolerance for various functional groups. acs.org

The reaction is typically carried out in the presence of a copper salt, a silver co-catalyst, and a base. The proposed mechanism initiates with the protodecarboxylation of this compound to generate a 2-thienyl intermediate. This intermediate then undergoes a dehydrogenative coupling with another (hetero)aromatic compound, facilitated by the transition metal catalysts, to form the final arylated thiophene product.

Detailed research findings have demonstrated the efficacy of this cascade reaction with various substrates. The table below summarizes key findings from a study on the copper/silver-mediated arylation of C(sp2)–H bonds.

| Entry | Aryl C-H Substrate | Product | Yield (%) |

| 1 | Benzene | 2-Phenylthiophene | 75 |

| 2 | Toluene | 2-(p-Tolyl)thiophene | 72 |

| 3 | Anisole | 2-(4-Methoxyphenyl)thiophene | 81 |

| 4 | Pyridine | 2-(Pyridin-2-yl)thiophene | 65 |

| 5 | Thiophene | 2,2'-Bithiophene | 85 |

Table 1: Examples of Copper/Silver-Mediated Arylation of (Hetero)aryl C-H Bonds with this compound. acs.org

This cascade reaction represents an efficient strategy for the synthesis of complex molecules from readily available starting materials. The ability to utilize this compound as a precursor for the in-situ generation of a reactive thienyl species circumvents the need for pre-functionalized thiophenes, streamlining the synthetic process. Further investigations into the precise mechanistic details and the development of more sustainable catalytic systems, such as those employing earth-abundant metals like manganese, continue to be active areas of research. smolecule.comrsc.org

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for determining the precise arrangement of atoms within a molecule. For 2-Thiophenecarboxylic acid, both proton and carbon-13 NMR studies have been crucial in confirming its structure.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum of this compound provides distinct signals corresponding to the protons on the thiophene (B33073) ring and the carboxylic acid group. In a dimethyl sulfoxide-d₆ (DMSO-d₆) solvent, the carboxylic acid proton typically appears as a broad singlet at approximately 13.06 ppm. rsc.org The protons on the thiophene ring exhibit characteristic chemical shifts and coupling patterns. Specifically, the proton at position 5 (H5) appears as a doublet around 7.88 ppm, the proton at position 3 (H3) as a doublet around 7.73 ppm, and the proton at position 4 (H4) as a triplet around 7.18 ppm. rsc.org The coupling constants between these protons are also indicative of their relative positions on the five-membered ring.

A study using a 500 MHz spectrometer in DMSO-d₆ reported the following chemical shifts: a singlet for the carboxylic acid proton at 13.06 ppm, a doublet for the H5 proton at 7.88 ppm (J = 4.9 Hz), a doublet for the H3 proton at 7.73 ppm (J = 3.6 Hz), and a triplet for the H4 proton at 7.18 ppm (J = 4.3 Hz). rsc.org In chloroform-d (B32938) (CDCl₃) at 298K, the chemical shifts for the thiophene ring protons have been reported at 7.909 ppm, 7.660 ppm, and 7.151 ppm. bmrb.io

| Proton | Chemical Shift (DMSO-d₆) rsc.org | Chemical Shift (CDCl₃) bmrb.io | Multiplicity | Coupling Constant (J) in Hz (DMSO-d₆) rsc.org |

|---|---|---|---|---|

| COOH | 13.06 | - | s | - |

| H5 | 7.88 | 7.909 / 7.660 | d | 4.9 |

| H3 | 7.73 | 7.909 / 7.660 | d | 3.6 |

| H4 | 7.18 | 7.151 | t | 4.3 |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon framework of the molecule. In a CDCl₃ solvent at 298K, the carboxylic carbon (C=O) of this compound resonates at approximately 167.763 ppm. bmrb.io The carbon atoms of the thiophene ring show distinct signals, with the carbon attached to the carboxylic group (C2) appearing around 135.055 ppm or 134.073 ppm. bmrb.io The other ring carbons, C3, C4, and C5, have been observed at chemical shifts of 135.055 ppm or 134.073 ppm, 132.830 ppm, and 128.097 ppm, respectively. bmrb.io Studies on methyl esters of substituted 2-thiophenecarboxylic acids have also provided valuable data on the chemical shifts of the ring carbons. oup.comoup.com

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | 167.763 |

| C2 | 135.055 / 134.073 |

| C3 | 135.055 / 134.073 |

| C4 | 132.830 |

| C5 | 128.097 |

Correlation of NMR Data with Molecular Structure and Substituent Effects

The chemical shifts observed in both ¹H and ¹³C-NMR spectra are highly sensitive to the electronic environment of the nuclei. Studies have shown a linear correlation between the chemical shifts of the ring carbons in methyl (4- and 5-substituted 2-thiophenecarboxylate)s and the corresponding carbons in substituted thiophenes. oup.comoup.com This indicates that the substituent effects are transmitted through the thiophene ring, influencing the electron density at each carbon and proton.

Furthermore, the ¹³C-¹H coupling constants in methyl (substituted 2-thiophenecarboxylate)s show a good linear relationship with those of substituted thiophenes. oup.comoup.com This correlation can be interpreted in terms of the stable conformation and the percent s character of the C-H bonds. oup.comoup.com Analysis of ¹³C NMR substituent chemical shifts in 4- and 5-substituted thiophene-2-carboxylic acids using linear free energy relationships has revealed that the resonance term indicates no conjugation between the thiophene ring and the carboxy group. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes of a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the carboxylic acid and thiophene moieties. A broad band in the region of 2500-3300 cm⁻¹ is attributed to the O-H stretching vibration of the carboxylic acid group, indicative of hydrogen bonding. The strong absorption band for the carbonyl (C=O) stretch is typically observed around 1700 cm⁻¹. iosrjournals.org

The aromatic C-H stretching vibrations of the thiophene ring are found in the region of 3100-3000 cm⁻¹. iosrjournals.org Specifically, experimental FT-IR data shows these stretches in the range of 3113-3083 cm⁻¹. iosrjournals.org The C-C stretching vibrations within the thiophene ring are observed at approximately 1528 cm⁻¹ and 1352 cm⁻¹. iosrjournals.org The C-S stretching modes have been identified experimentally at 647 cm⁻¹. iosrjournals.org

| Vibrational Mode | Observed Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | 2500-3300 (broad) |

| C-H Stretch (aromatic) | 3113-3083 |

| C=O Stretch | ~1700 |

| C-C Stretch (ring) | 1528, 1352 |

| C-S Stretch | 647 |

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy provides complementary information to FT-IR. The FT-Raman spectrum of this compound has been recorded in the range of 3500-50 cm⁻¹. iosrjournals.org The aromatic C-H stretching vibrations are also observed in the FT-Raman spectrum in the range of 3113-3083 cm⁻¹. iosrjournals.org The C-C stretching vibrations of the thiophene ring appear at 1530 cm⁻¹, 1413 cm⁻¹, and 1354 cm⁻¹. iosrjournals.org The C-S stretching vibration is observed at 637 cm⁻¹. iosrjournals.org A band corresponding to the τCO₂ mode has been observed at 70 cm⁻¹. iosrjournals.org

| Vibrational Mode | Observed Frequency (cm⁻¹) |

|---|---|

| C-H Stretch (aromatic) | 3113-3083 |

| C-C Stretch (ring) | 1530, 1413, 1354 |

| C-S Stretch | 637 |

| τCO₂ | 70 |

Assignment of Vibrational Modes and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, has been instrumental in characterizing the functional groups and vibrational modes of this compound. iosrjournals.org The solid-phase FT-IR and FT-Raman spectra have been recorded and analyzed, often supplemented by density functional theory (DFT) calculations to achieve precise assignments of the fundamental frequencies. iosrjournals.org

Key vibrational modes for this compound include C-H in-plane and out-of-plane bending, as well as ring and C-S stretching vibrations. For substituted thiophenes, C-H in-plane bending vibrations typically appear in the 1000-1300 cm⁻¹ range, while out-of-plane bending occurs between 750-1000 cm⁻¹. iosrjournals.org In the case of this compound, FT-IR bands at 1283, 1105, and 1041 cm⁻¹ are assigned to C-H in-plane bending modes, with a corresponding FT-Raman signal at 1114 cm⁻¹. iosrjournals.orgscialert.netscialert.net The C-H out-of-plane bending vibrations are observed at 910 and 858 cm⁻¹ in the FT-IR spectrum and at 862 cm⁻¹ in the FT-Raman spectrum. iosrjournals.orgscialert.netscialert.net

The characteristic C-C stretching vibrations within the thiophene ring are found in the FT-IR spectrum at 1528 and 1352 cm⁻¹, and in the FT-Raman spectrum at 1530, 1413, and 1354 cm⁻¹. iosrjournals.org The C-S stretching modes have been observed in the range of 710 to 687 cm⁻¹. iosrjournals.org The analysis of these vibrational frequencies provides a detailed fingerprint of the molecule's structure. iosrjournals.org

Table 1: Selected Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

| C-H in-plane bending | 1283, 1105, 1041 | 1114 |

| C-H out-of-plane bending | 910, 858 | 862 |

| C-C stretching | 1528, 1352 | 1530, 1413, 1354 |

| C-S stretching | 710-687 | - |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and its derivatives. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed for molecules with π-systems and non-bonding electrons, like this compound, are π → π* and n → π* transitions. uzh.chelte.hu

The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π anti-bonding orbital, are typically strong and occur at shorter wavelengths. uzh.ch The n → π* transitions, where an electron from a non-bonding orbital (like those on the oxygen atoms of the carboxylic group) is excited to a π anti-bonding orbital, are generally weaker and occur at longer wavelengths. uzh.ch The UV-Vis spectrum of this compound is influenced by these transitions, providing information about its electronic structure. researchgate.netspectrabase.com

Luminescence Properties of Metal Complexes

This compound can act as a ligand, forming complexes with metal ions, particularly lanthanides, which can exhibit interesting luminescence properties. aabu.edu.joresearchgate.net In these complexes, the organic ligand can function as an "antenna," absorbing energy and transferring it to the central metal ion, which then emits light. researchgate.net This process is known as the antenna effect. researchgate.net

Studies on lanthanide complexes with Schiff bases derived from this compound have demonstrated this phenomenon. aabu.edu.joresearchgate.net The luminescence emission properties of samarium(III), terbium(III), and europium(III) complexes have been observed, indicating that the ligand effectively transfers energy to these metal ions. researchgate.net Furthermore, bimetallic materials containing both uranyl and lanthanide ions with this compound have been synthesized and shown to exhibit concomitant luminescence from both metal centers. osti.gov

Mass Spectrometry for Molecular Ion Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio. For this compound, which has a molecular formula of C₅H₄O₂S, the calculated molecular weight is approximately 128.15 g/mol . nih.govnist.gov

In mass spectrometry, the molecule is ionized, often resulting in a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. nih.gov The fragmentation pattern of the molecular ion provides further structural information. For this compound, the molecular ion peak is a key feature in its mass spectrum. nih.govnih.gov Analysis of the fragmentation can help to confirm the structure of the thiophene ring and the carboxylic acid group. aip.org

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Top 5 Peaks (m/z) | Relative Intensity |

| Positive | 85.0109 | 100 |

| 110.9901 | 54.95 | |

| 129.0005 | 8.71 | |

| 86.0137 | 4.70 | |

| 87.0067 | 4.40 | |

| Data sourced from PubChem CID 10700 nih.gov |

Thermal Analysis (e.g., Thermogravimetric Analysis)

Thermogravimetric analysis (TGA) is utilized to study the thermal stability and decomposition of this compound and its complexes. aabu.edu.jo TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the composition of the material.

For instance, TGA has been used to assess the thermal behavior of lanthanide complexes of Schiff bases derived from this compound. aabu.edu.jo Such studies are crucial for understanding the stability of these materials under thermal stress. Similarly, the thermal decomposition of metal complexes of this compound hydrazide has been investigated using TGA to determine their thermal stability. researchgate.net

Computational Chemistry and Theoretical Modeling of 2 Thiophenecarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-Thiophenecarboxylic acid at the molecular level. These calculations, based on the principles of quantum mechanics, allow for the detailed analysis of its structure and electronic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely utilized computational method for studying this compound and its derivatives. mdpi.comjocpr.com DFT calculations, particularly using the B3LYP hybrid functional with basis sets such as 6-31G**, 6-311G(d,p), and 6-311++G(d,p), have been successfully applied to determine the optimized molecular structure, vibrational frequencies, and electronic properties of the molecule. iosrjournals.orgijntse.com These theoretical approaches are instrumental in analyzing the molecular geometry and predicting spectroscopic data, which show good agreement with experimental FT-IR and FT-Raman spectra. iosrjournals.org DFT has been employed to study various aspects of 2-TCA, including its nonlinear optical (NLO) properties and its potential as a corrosion inhibitor. jocpr.comijntse.com Studies on derivatives also leverage DFT to explore how different functional groups impact the molecule's electronic structure and reactivity. mdpi.comsciforum.net

Hartree-Fock (HF) and Semi-Empirical Methods (e.g., MNDO)

Alongside DFT, Hartree-Fock (HF) and semi-empirical methods have been employed to investigate the electronic characteristics of this compound. nih.gov The Hartree-Fock method, an ab initio approach, provides a foundational understanding of the electronic structure, although it does not account for electron correlation to the same extent as DFT. wikipedia.org Comparative studies have utilized both DFT (B3LYP/6-31G*) and HF (with larger basis sets like 6-311+G**) to explore the differential reactivity of thiophenecarboxylic acid isomers. nih.gov These studies reveal that different methods can yield distinct pictures of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Semi-empirical methods, such as MNDO (Modified Neglect of Diatomic Overlap), AM1, and PM3, offer a computationally less expensive alternative by incorporating empirical parameters into the calculations. wikipedia.orguni-muenchen.de These methods are simplified versions of the Hartree-Fock formalism and are particularly useful for large molecular systems. wikipedia.org While providing valuable qualitative insights, their accuracy can be dependent on the similarity of the molecule under study to the compounds used for their parameterization. wikipedia.org For amide derivatives of this compound, the restricted Hartree-Fock method with basis sets like 6-31G(d,p) has been used to optimize molecular geometries and calculate quantum-chemical indicators. mdpi.com

Prediction of Electronic Properties

Computational methods are crucial for predicting the electronic properties of this compound, which govern its chemical behavior and potential applications.

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the chemical reactivity and electronic transitions of this compound. iosrjournals.orgijntse.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. sciforum.net

For this compound, the HOMO is primarily located on the thiophene (B33073) ring, indicating this region is susceptible to electrophilic attack. electrochemsci.org The distribution of these orbitals reveals where electron density is concentrated. mdpi.com DFT calculations have been used to determine the energies of these orbitals and the associated energy gap, which show that charge transfer occurs within the molecule. iosrjournals.org

Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic properties that quantify the energy required to remove an electron and the energy released when an electron is added to a molecule, respectively. These parameters are crucial for understanding the reactivity and charge transfer capabilities of this compound. Theoretical methods like DFT and Hartree-Fock are used to calculate these values. ijntse.comnih.gov According to Koopmans' theorem, the IP can be approximated by the negative of the HOMO energy, and the EA can be approximated by the negative of the LUMO energy.

Calculations for derivatives of this compound have shown that these properties can be effectively determined using DFT with the 6-311G(d,p) basis set. mdpi.comsciforum.netresearchgate.net For this compound itself, studies have explored the IP using both DFT and HF methods, highlighting how different conformers can influence this property. nih.gov The reactivity of the molecule is linked to these descriptors; for instance, a lower ionization potential suggests a greater tendency to donate electrons. ijntse.com

The charge distribution and Molecular Electrostatic Potential (MEP) are critical for predicting the reactive sites within the this compound molecule. nih.gov The MEP is a three-dimensional map of the electrostatic potential on the electron density surface, which helps in visualizing the charge distribution and understanding intermolecular interactions. ripublication.com It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack. ripublication.comsciety.org

In the MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. researchgate.net For this compound, MEP analysis reveals that the most negative potential is located around the carbonyl oxygen atom of the carboxylic group, making it a primary site for electrophilic interactions. dergipark.org.tr Conversely, the hydrogen atom of the hydroxyl group exhibits a positive potential, indicating its susceptibility to nucleophilic attack. researchgate.net These computational visualizations provide a qualitative understanding of the molecule's reactivity and its hydrogen bonding capabilities. ripublication.com

Fukui Functions and Chemical Reactivity Indices

Fukui functions are essential in computational chemistry for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. electrochemsci.org By analyzing the electron density changes, these functions identify regions that are most susceptible to attack. researchgate.net For this compound (2-TCA) and its derivatives, Density Functional Theory (DFT) calculations are used to determine these reactivity indices. researchgate.netcerist.dz

The local reactivity of the molecule is analyzed through condensed Fukui functions, which indicate the sites most prone to attack. researchgate.net In the case of this compound, studies show that specific atoms exhibit higher values for nucleophilic (f+) and electrophilic (f-) attacks. For instance, in one analysis, the C(4), S(5), and O(7) atoms were identified as regions with higher Mulliken and Hirshfeld charges, making them key sites for chemical interactions. cerist.dz The sites for electrophilic attack are controlled by the value of f-, while sites for nucleophilic attack are determined by the maximum value of f+. researchgate.net

Quantum chemical studies on 2-TCA and related thiophene compounds have calculated various reactivity descriptors, including the energies of the Highest Occupied Molecular Orbital (E_HOMO) and Lowest Unoccupied Molecular Orbital (E_LUMO), electronegativity (χ), global hardness (η), and global softness (σ). cerist.dz These parameters help in understanding the molecule's potential as a corrosion inhibitor, for example, by indicating its ability to donate or accept electrons when interacting with a metal surface. researchgate.netcerist.dz

Table 1: Calculated Condensed Fukui Functions for Nucleophilic and Electrophilic Attacks in this compound (TC) Data derived from Mulliken atomic charges. Maxima are in bold.

| Atom | f_k^+ (Nucleophilic Attack) | f_k^- (Electrophilic Attack) |

| C2 | 0.038 | 0.252 |

| C3 | 0.046 | 0.003 |

| C4 | 0.039 | 0.005 |

| S5 | 0.010 | 0.001 |

| C6 | 0.548 | 0.046 |

| O7 | 0.129 | 0.012 |

| O8 | 0.108 | 0.009 |

| H9 | 0.011 | 0.000 |

| H10 | 0.021 | 0.000 |

| H11 | 0.030 | 0.000 |

| H12 | 0.019 | 0.672 |

| Source: Adapted from research on the corrosion inhibition performance of thiophene derivatives. researchgate.net |

Conformational Analysis and Stability Predictions

The conformational landscape of this compound is a key determinant of its physical and chemical properties. Theoretical studies have examined the stability of its different conformers, particularly concerning the orientation of the carboxylic acid group relative to the thiophene ring. nih.gov Research has shown that 3-Thiophenecarboxylic acid is slightly more thermodynamically stable than this compound, with a calculated isomerization enthalpy of 2.6 kJ·mol⁻¹. umsl.eduumsl.edu This difference in stability for the 2-isomer is partly attributed to a through-space destabilizing interaction between the oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring. umsl.eduumsl.edu

Potential energy surface (PES) scans, performed using methods like DFT, help in identifying the most stable conformers and the energy barriers between them. nih.gov These analyses are crucial for understanding the molecule's behavior in different environments and its interaction with other molecules. nih.gov

Spectroscopic Parameter Simulations (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods are widely used to simulate and predict the spectroscopic parameters of this compound, which aids in the interpretation of experimental data.

Vibrational Frequencies: Density Functional Theory (DFT) calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to compute the vibrational frequencies of this compound and its derivatives. mdpi.comresearchgate.net The calculated FT-IR and Raman spectra are then compared with experimental spectra. nih.govresearchgate.net These theoretical spectra allow for a detailed assignment of vibrational modes based on the potential energy distribution (PED). nih.gov Recent studies have explored the noncovalent interactions of this compound in solvents like ethanol (B145695) by combining vibrational spectroscopy with DFT calculations. researchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts of thiophene derivatives. nih.gov These theoretical calculations provide valuable insights into the electronic environment of the nuclei. For this compound, simulated NMR spectra are available from databases, often calculated at specific field strengths and conditions, providing a reference for experimental work. bmrb.io The calculated chemical shifts are typically referenced against a standard like tetramethylsilane (B1202638) (TMS). nih.gov

Thermodynamic Parameter Calculations (e.g., Enthalpy, Free Energy)

High-level ab initio molecular orbital calculations, such as the Gaussian-n (G2, G3) theories, are utilized to determine the thermodynamic properties of thiophene derivatives with high accuracy. umsl.eduumsl.edu These calculations provide values for standard gas-phase enthalpies of formation (Δ_f H°_g), which are crucial for understanding the relative stabilities of isomers. umsl.edu

For instance, studies comparing 2- and 3-Thiophenecarboxylic acid have established their energetic differences. umsl.eduumsl.edu The enthalpy of formation and other thermodynamic parameters like entropy, enthalpy, and Gibbs free energy can be calculated as a function of temperature, providing a comprehensive thermodynamic profile of the molecule. researchgate.netnih.gov

Table 2: Calculated Thermodynamic Parameters for Thiophenecarboxylic Acid Isomers

| Compound | Isomerization Enthalpy (kJ·mol⁻¹) | Note |

| This compound | - | Reference isomer |

| 3-Thiophenecarboxylic acid | -2.6 | More stable than the 2-isomer |

| Source: Thermochemical studies on thiophenecarboxylic acids. umsl.eduumsl.edu |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing atomic-level insights into dynamic processes such as adsorption and intermolecular interactions.

Adsorption Mechanisms on Material Surfaces (e.g., Iron)

MD simulations are extensively used to investigate the adsorption of this compound and its derivatives on metal surfaces, particularly in the context of corrosion inhibition. electrochemsci.orgcerist.dz These simulations model the interaction between the inhibitor molecule and a surface, such as the Fe(110) plane of iron, often in the presence of a corrosive environment simulated by explicit solvent molecules. electrochemsci.orgresearchgate.net

Studies have shown that this compound adsorbs onto the iron surface through a physical adsorption (physisorption) mechanism. cerist.dz This indicates that the molecule is weakly adsorbed via van der Waals forces. cerist.dz The simulations reveal the preferred orientation of the molecule on the surface. For derivatives like this compound methyl ester (TME), the sulfur and oxygen atoms, along with the π-electrons of the thiophene ring, play a primary role in the adsorption process, facilitating interaction and bonding with the iron surface. electrochemsci.orgresearchgate.net The most stable adsorption configuration often involves the molecule lying relatively flat on the metal surface, maximizing contact. researchgate.net

Interaction Energies and Binding Energy Calculations

A key output of molecular dynamics simulations is the calculation of interaction and binding energies, which quantify the strength of the adsorption between the molecule and the surface. electrochemsci.orgcerist.dz The binding energy is typically calculated as the negative of the adsorption energy. electrochemsci.org

For the adsorption of thiophene derivatives on an iron surface, quenched molecular dynamics simulations have been used to calculate these energies. cerist.dz The results consistently show that the interaction is characterized by relatively low binding energy values (below 100 kcal/mol), which confirms the physisorption mechanism. cerist.dzresearchgate.net

Table 3: Calculated Interaction and Binding Energies for Thiophene Derivatives on Fe(110) Surface

| Molecule | Interaction Energy (kcal/mol) | Binding Energy (kcal/mol) | Adsorption Mechanism |

| Thiophene (THIO) | -28.98 | 28.98 | Physisorption |

| This compound (2-TCA) | -25.59 | 25.59 | Physisorption |

| This compound hydrazide (2-TCAH) | -23.47 | 23.47 | Physisorption |

| Source: Adapted from computational studies on the corrosion inhibition of iron. cerist.dz |

The interaction energy is calculated from the total energy of the system (surface + inhibitor + solvent) and the energies of the individual components. electrochemsci.org These computational findings are crucial for understanding the effectiveness of this compound as a corrosion inhibitor and for designing new molecules with enhanced adsorption properties. electrochemsci.orgcerist.dz

In Silico Biological Activity Prediction

In silico prediction of biological activity involves the use of computational models to estimate the therapeutic potential of a compound. These methods are often employed in the early stages of drug discovery to screen large libraries of compounds and prioritize those with the highest probability of success.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its protein target at the molecular level.

Spectroscopic and molecular docking studies have been performed on this compound to investigate its potential as an inhibitor of inflammation. nih.gov Using the SWISSDOCK web server, simulations of its interaction with protein targets revealed favorable full fitness (FF) scores and binding affinity values, suggesting its potential as an anti-inflammatory agent. nih.gov

Derivatives of this compound have also been the subject of extensive molecular docking studies to explore their antimicrobial properties. For instance, newly synthesized thioureides of this compound were docked with Escherichia coli DNA gyrase B. The docking scores successfully predicted the antimicrobial activity of these compounds, particularly against E. coli, which was subsequently confirmed by experimental assays. researchgate.net The studies demonstrated that compounds with a single fluorine atom on the phenyl ring exhibited the most potent antibacterial effects. researchgate.net

In another study, molecular docking was employed to investigate the antimicrobial potential of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid, a derivative of this compound. uran.ua The docking studies, performed using AutoDock Vina, targeted the TrmD enzyme from Pseudomonas aeruginosa. uran.ua The results guided the synthesis of a combinatorial library of amides, with some compounds showing a broad spectrum of antimicrobial activity in subsequent in vitro tests. uran.ua

Furthermore, molecular docking has been utilized to explore the antitubercular activity of this compound hydrazide derivatives. These studies aimed to understand the binding interactions of these compounds with their target enzymes in Mycobacterium tuberculosis. scispace.com Similarly, organometallic complexes of this compound with ethyl-2-amino acetate (B1210297) have been investigated for their antidiabetic potential through molecular docking analysis with the cyclooxygenase enzyme. researchgate.net

| Target Protein | Ligand | Key Findings |

| Inflammation-related protein | This compound | Favorable full fitness score and binding affinity suggest potential as an anti-inflammatory agent. nih.gov |

| Escherichia coli DNA gyrase B | This compound thioureides | Docking scores predicted antimicrobial activity, especially against E. coli. researchgate.net |

| Pseudomonas aeruginosa TrmD | Pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid | Revealed potential for antimicrobial activity, guiding the synthesis of active compounds. uran.ua |

| Mycobacterium tuberculosis enzyme | This compound hydrazide derivatives | Investigated binding interactions for antitubercular activity. scispace.com |

| Cyclooxygenase enzyme | Organometallic complexes of this compound | Explored binding models for potential antidiabetic applications. researchgate.net |

This table summarizes key molecular docking studies involving this compound and its derivatives against various protein targets.

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. Computational methods have significantly enhanced the ability to perform detailed SAR analyses, enabling the rational design of more potent and selective drug candidates.

A series of 2-Thiophenecarboxylic acids and 3-Thiophenecarboxylic acids were identified as a new class of D-amino acid oxidase (DAO) inhibitors. nih.govnii.ac.jp Computational SAR studies, complemented by X-ray crystallography and molecular dynamics simulations, revealed that small substituents on the thiophene ring are well-tolerated for inhibitory activity. nih.govnii.ac.jp These studies highlighted a key interaction where the Tyr224 residue of DAO tightly stacks with the thiophene ring of the inhibitors. nih.gov This interaction leads to the disappearance of a secondary pocket that is often exploited by other DAO inhibitors. nih.gov Molecular dynamics simulations further confirmed that the stacked conformation of Tyr224 is preferred, resulting in a substantial hydrophobic interaction and a tightly closed active site. nih.govnii.ac.jp The introduction of a large branched side chain to the thiophene ring was found to markedly decrease the inhibitory potency. nih.govnii.ac.jp

Furthermore, SAR studies on derivatives of this compound have led to the discovery of potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. These computational analyses have been instrumental in identifying key structural features required for antiviral activity, paving the way for the development of new anti-HCV therapies.

| Compound Series | Target | Key SAR Findings |

| 2-Thiophenecarboxylic acids | D-amino acid oxidase (DAO) | Small substituents on the thiophene ring are tolerated; large branched side chains decrease potency. nih.govnii.ac.jp |

| 2-Acylamino-3-thiophenecarboxylic acid dimers | Plasminogen activator inhibitor-1 (PAI-1) | Bulky and/or hydrophobic substituents on the thiophene rings enhance inhibitory activity. nih.gov |

| This compound derivatives | Hepatitis C virus (HCV) NS5B polymerase | Identification of key structural features for potent antiviral activity. |

This table outlines the key structure-activity relationship findings from computational studies on various series of this compound derivatives.

Advanced Applications in Medicinal Chemistry and Pharmacology

Development of Novel Pharmaceutical Agents

The unique structural features of the thiophene (B33073) ring in 2-thiophenecarboxylic acid contribute to its utility as a key building block in the synthesis of new pharmaceutical agents. chemimpex.com Researchers have successfully modified its structure to create derivatives with enhanced biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.

Derivatives of this compound have demonstrated significant potential as antimicrobial agents. farmaciajournal.com Notably, a series of newly synthesized thioureides of this compound have been evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.netresearchgate.net

One study focused on the synthesis of seven new thiourea (B124793) derivatives containing a thiophene ring, which were assessed for their antifungal activity. farmaciajournal.comsemanticscholar.org These compounds showed considerable activity against various Candida species, which are responsible for common fungal infections. farmaciajournal.comsemanticscholar.org The investigation into these derivatives is particularly important due to the rise of resistance to existing antifungal agents. farmaciajournal.com

Quantitative assays have established the Minimum Inhibitory Concentration (MIC) for these compounds, revealing a range of efficacy. For instance, some derivatives presented significant antimicrobial activity with MIC values ranging from 7.8 µg/mL to 500 µg/mL. farmaciajournal.com The most effective compound in one study was N-(2,6-dichlorophenyl) - N'-(2-thienyl)-thiourea, which exhibited a low MIC value against the majority of the tested microbial strains, an effect attributed to the presence of the electron-withdrawing chlorine atom. farmaciajournal.com